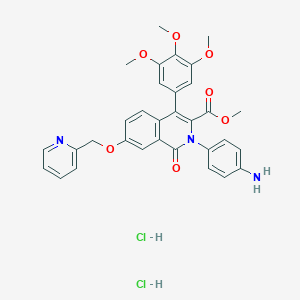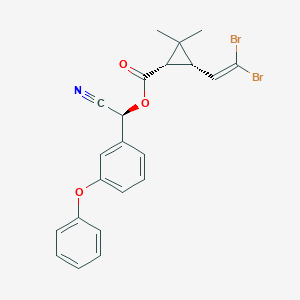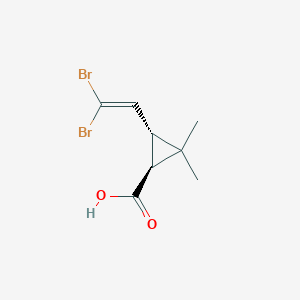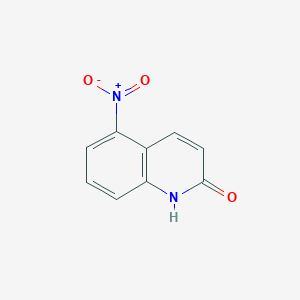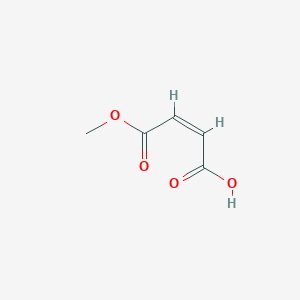
Maleato de monometilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El fumarato de monometilo tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la biología:
Tratamiento de la Esclerosis Múltiple: Se utiliza como terapia modificadora de la enfermedad para reducir la gravedad y la frecuencia de los síntomas de la esclerosis múltiple.
Efectos Antiinflamatorios: El fumarato de monometilo se ha estudiado por sus posibles efectos antiinflamatorios en varias enfermedades autoinmunitarias.
Investigación del Cáncer: Estudios preliminares sugieren que el fumarato de monometilo puede tener propiedades anticancerígenas induciendo la apoptosis en las células cancerosas.
Mecanismo De Acción
El fumarato de monometilo ejerce sus efectos activando la vía del factor 2 relacionado con el factor eritroide 2 nuclear (NFE2L2). Esta vía regula la expresión de proteínas antioxidantes que protegen contra el daño oxidativo provocado por lesiones e inflamación . Al activar NFE2L2, el fumarato de monometilo ayuda a reducir el estrés oxidativo y la inflamación, que son factores clave en la progresión de la esclerosis múltiple .
Análisis Bioquímico
Biochemical Properties
Monomethyl maleate is involved in various biochemical reactions. It can be synthesized from maleic anhydride and methanol, with sulfuric acid acting as an acid catalyst, via a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester
Molecular Mechanism
The molecular mechanism of Monomethyl maleate involves its synthesis from maleic anhydride and methanol . This process involves a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction for the dimethyl ester . These reactions involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Monomethyl maleate is involved in the metabolic pathway of the production of polyvinyl alcohol
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
El fumarato de monometilo se puede sintetizar mediante la esterificación del ácido fumárico con metanol. La reacción normalmente implica el uso de un catalizador ácido fuerte, como el ácido sulfúrico, en condiciones de reflujo . La reacción procede de la siguiente manera:
Ácido fumárico+Metanol→Fumarato de monometilo+Agua
Métodos de Producción Industrial
En entornos industriales, la producción de fumarato de monometilo implica procesos de esterificación similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la destilación y la cristalización, son comunes en la producción industrial .
Análisis De Reacciones Químicas
Tipos de Reacciones
El fumarato de monometilo sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El fumarato de monometilo se puede oxidar para formar ácido fumárico.
Reducción: Se puede reducir para formar ácido succínico.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como iones hidróxido o aminas en condiciones básicas.
Principales Productos Formados
Oxidación: Ácido fumárico
Reducción: Ácido succínico
Sustitución: Varios fumaratos sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
El fumarato de monometilo se suele comparar con otros fumaratos utilizados en el tratamiento de la esclerosis múltiple, como el fumarato de dimetilo y el fumarato de diroximel . Estos son algunos puntos clave de comparación:
Fumarato de Dimetilo: El fumarato de dimetilo es un profármaco que se convierte en fumarato de monometilo en el tracto gastrointestinal.
Fumarato de Diroximel: Al igual que el fumarato de dimetilo, el fumarato de diroximel también es un profármaco que se convierte en fumarato de monometilo.
Lista de Compuestos Similares
- Fumarato de dimetilo
- Fumarato de diroximel
- Tecfidera (nombre comercial para fumarato de dimetilo)
- Vumerity (nombre comercial para fumarato de diroximel)
Propiedades
Número CAS |
3052-50-4 |
|---|---|
Fórmula molecular |
C5H6O4 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
4-methoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7) |
Clave InChI |
NKHAVTQWNUWKEO-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)O |
SMILES isomérico |
COC(=O)/C=C/C(=O)O |
SMILES canónico |
COC(=O)C=CC(=O)O |
melting_point |
144.5°C |
Key on ui other cas no. |
3052-50-4 2756-87-8 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
(2Z)-2-Butenedioic Acid 1-Methyl Ester; (2Z)-2-Butenedioic Acid Monomethyl Ester ; ; Maleic Acid Methyl Ester; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; (Z)-4-Methoxy-4-oxobut-2-enoic Acid; Hydrogen Methyl Maleate; Methyl Hydrogen (2Z)-2-Butendioate; Meth |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for synthesizing monomethyl maleate?
A1: Monomethyl maleate is primarily synthesized through the esterification of maleic anhydride with methanol. This reaction can be carried out in various setups, including batch reactors [] and continuous production systems [, ]. The use of catalysts like sulfuric acid can enhance the reaction rate and yield [, ].
Q2: What challenges are associated with the industrial production of dimethyl maleate, and how do newer methods address them?
A2: Traditional methods for dimethyl maleate production often face issues like high catalyst consumption, uneven catalyst distribution in reaction towers, and limited energy efficiency. To tackle these challenges, innovative approaches have been developed, such as:
- Continuous production processes: Utilizing the waste heat from the esterification reaction to enhance energy efficiency [].
- Multi-stage methanol steam input: Optimizing methanol distribution and contact time within the reaction tower to improve yield and reduce production costs [, ].
- Fixed-bed reactors: Employing fixed-bed reactors with specific catalysts to enhance conversion rates and minimize catalyst replacement frequency [].
Q3: What is the molecular structure of monomethyl maleate, and how is it confirmed?
A3: Monomethyl maleate possesses a single ester group linked to the maleic acid backbone. Its structure is characterized by a carbon-carbon double bond, influencing its reactivity. Analytical techniques like 1H-NMR, 13C-NMR, and IR spectroscopy are employed to confirm the structure and study the compound's behavior [, ].
Q4: How does the presence of the double bond in monomethyl maleate influence its reactivity?
A4: The double bond in monomethyl maleate makes it susceptible to various reactions, including:
- Addition reactions: The double bond readily undergoes addition reactions, as evidenced by its reaction with sodium hypophosphite to modify wood properties [].
- Polymerization: Monomethyl maleate serves as a monomer in polymerization reactions with styrene, vinyl acetate, and methyl methacrylate, yielding polymers with distinct properties [, ].
- Isomerization: Under specific conditions and with appropriate catalysts, like hydrochloric acid, monomethyl maleate can undergo isomerization to form monomethyl fumarate [].
Q5: How does the esterification of maleic acid to form monomethyl maleate impact its properties?
A5: The esterification of maleic acid significantly influences its reactivity and physical characteristics. For instance, monomethyl maleate exhibits different fragmentation patterns compared to maleic acid during mass spectrometry analysis []. Furthermore, the presence of the ester group modifies its solubility and interaction with other molecules.
Q6: How is monomethyl maleate utilized in material science and polymer chemistry?
A6: Monomethyl maleate plays a crucial role as a building block in synthesizing various polymers. It's copolymerized with other monomers to create materials with specific properties:
- Cross-linked ultrathin films: Synthesized using layer-by-layer assembly with polymers like poly(allylamine hydrochloride), resulting in films with controlled thickness and selective permeability [, ].
- Water-reducing and slump-retaining agents: Used in concrete admixtures to enhance workability and performance [, ].
- Plant oil-based polymers: Reacting epoxidized soybean oil with monomethyl maleate produces monomers for environmentally friendly liquid molding resins [].
Q7: What are the potential applications of monomethyl maleate derivatives in the pharmaceutical industry?
A7: Derivatives of monomethyl maleate, like monomethyl fumarate (MMF), hold promise as therapeutic agents. MMF, synthesized via the isomerization of monomethyl maleate [, ], demonstrates antimicrobial activity against various microorganisms []. Research is ongoing to explore its potential in treating conditions like psoriasis and multiple sclerosis, focusing on developing prodrugs with improved bioavailability [].
Q8: How is monomethyl maleate used to study the stabilization mechanisms of poly(vinyl chloride)?
A8: Researchers utilized radioactively tagged monomethyl maleate in organotin stabilizers to investigate their interaction with poly(vinyl chloride) (PVC) []. This study revealed insights into the formation of associative complexes between the stabilizer and PVC, shedding light on the stabilization mechanism against degradation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









